(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a combination of piperazine, pyridazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Initial Synthesis of Intermediates:
Step 1: Synthesis of 4-methylpiperidine involves the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.
Step 2: Preparation of 6-(4-methylpiperidin-1-yl)pyridazine can be achieved by reacting 4-methylpiperidine with 3,6-dichloropyridazine under reflux conditions in an appropriate solvent like ethanol.
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Formation of the Piperazine Derivative:
Step 3: The intermediate from Step 2 is then reacted with piperazine in the presence of a base such as sodium carbonate to form 4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazine.
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Final Coupling Reaction:
Step 4: The final compound is synthesized by coupling the piperazine derivative with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to yield (4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction:
- The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as lithium aluminum hydride.
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Substitution:
- The piperazine and piperidine rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
- It has potential applications in the study of neurotransmitter systems due to its structural similarity to known neurotransmitter analogs.
Medicine:
- The compound is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease due to its ability to interact with neurotransmitter receptors.
Industry:
- It may be used in the development of new materials with specific electronic or photonic properties due to the presence of the thiophene ring.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. The piperazine and piperidine moieties are known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter levels and signaling pathways, which may be beneficial in treating neurological disorders.
Comparison with Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
- Pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Comparison:
- Structural Differences: While similar compounds may share the piperazine or pyridazine moieties, the presence of the thiophene ring in (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique and may confer different electronic properties.
- Biological Activity: The specific arrangement of functional groups in this compound may result in different binding affinities and activities at neurotransmitter receptors compared to similar compounds.
- Applications: The unique structure of this compound may make it more suitable for certain applications, such as in the development of materials with specific electronic properties or as a therapeutic agent targeting specific neurotransmitter systems.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-6-8-22(9-7-15)17-4-5-18(21-20-17)23-10-12-24(13-11-23)19(25)16-3-2-14-26-16/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDHBWZRDPZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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